5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzyl group, a furan-2-ylmethyl group, and a thiol group attached to the triazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached via a similar nucleophilic substitution reaction using furan-2-ylmethyl halides.
Formation of the Thiol Group: The thiol group can be introduced by treating the intermediate compound with thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.
Substitution: The benzyl and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents (e.g., benzyl chloride, furan-2-ylmethyl bromide) are commonly used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-triazole-3-thiol: Lacks the benzyl and furan-2-ylmethyl groups.
5-benzyl-4H-1,2,4-triazole-3-thiol: Lacks the furan-2-ylmethyl group.
4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the benzyl group.
Uniqueness
5-benzyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyl and furan-2-ylmethyl groups, which contribute to its distinct chemical properties and biological activities. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
3-benzyl-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c19-14-16-15-13(9-11-5-2-1-3-6-11)17(14)10-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVXORPOHNALY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.